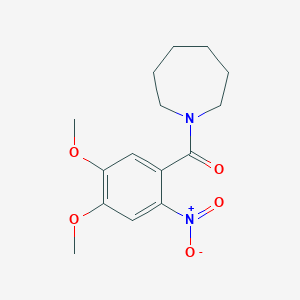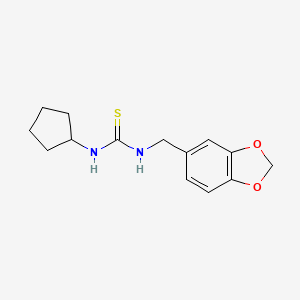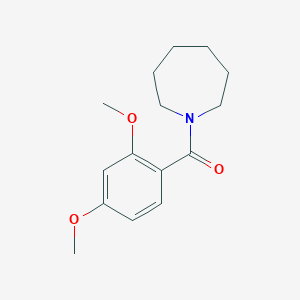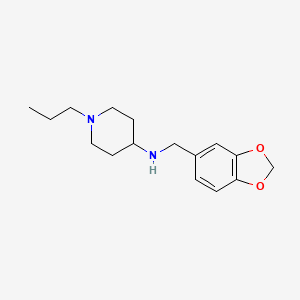![molecular formula C18H20N4O4 B5695327 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide, also known as SBI-0206965, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide inhibits the activity of TBK1 by binding to its kinase domain and preventing its phosphorylation. TBK1 is involved in the regulation of various cellular processes, including innate immune responses, autophagy, and cellular metabolism. Inhibition of TBK1 by 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of TBK1 and reduce the production of inflammatory cytokines. 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has also been shown to inhibit the growth of cancer cells and reduce the severity of autoimmune diseases in animal models.
Advantages and Limitations for Lab Experiments
5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments. Additionally, the mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Another direction is to study its off-target effects on other kinases and to develop more selective inhibitors. Additionally, the mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide could be further elucidated to better understand its effects on cellular processes.
Synthesis Methods
The synthesis method of 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide involves a series of chemical reactions. The starting material is 3,4-dimethoxyphenylacetic acid, which is converted to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the corresponding amide. The amide is then cyclized with isoxazole-5-carboxylic acid to yield 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the enzyme TBK1, which is involved in the regulation of immune responses and cellular homeostasis. 5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-24-15-5-4-13(10-17(15)25-2)16-11-14(21-26-16)18(23)20-6-3-8-22-9-7-19-12-22/h4-5,7,9-12H,3,6,8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASHUFKRMAGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)

![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)



![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)